molecular formula C19H12ClF4N5O3S2 B8666835 4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide

4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide

Cat. No.: B8666835
M. Wt: 533.9 g/mol
InChI Key: QCDLGAPJZJODRJ-UHFFFAOYSA-N
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Description

PF-05198007 is a potent, orally active, and selective arylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7. This compound has a similar pharmacodynamic profile to PF-05089771 and is primarily used in scientific research to study pain sensation and nociceptive signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-05198007 involves multiple steps, including the formation of the arylsulfonamide core. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for arylsulfonamides typically involve the reaction of an arylamine with a sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for PF-05198007 are not publicly available. Typically, the production of such compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

PF-05198007 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of PF-05198007 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

PF-05198007 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

PF-05198007 exerts its effects by selectively inhibiting the Nav1.7 sodium channel. This inhibition reduces the influx of sodium ions, thereby decreasing the excitability of nociceptive neurons. The compound primarily targets the initiation and upstroke phase of the nociceptor action potential, influencing synaptic transmission in the dorsal horn of the spinal cord and peripheral neuropeptide release in the skin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PF-05198007 is unique due to its high selectivity and potency as a Nav1.7 inhibitor. Its oral activity and ability to reduce nociceptive signaling make it a valuable tool in pain research and potential therapeutic applications .

Properties

Molecular Formula

C19H12ClF4N5O3S2

Molecular Weight

533.9 g/mol

IUPAC Name

4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C19H12ClF4N5O3S2/c20-12-4-16(34(30,31)29-17-7-33-8-26-17)13(21)5-15(12)32-14-2-1-9(19(22,23)24)3-10(14)11-6-27-28-18(11)25/h1-8,29H,(H3,25,27,28)

InChI Key

QCDLGAPJZJODRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F

Origin of Product

United States

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